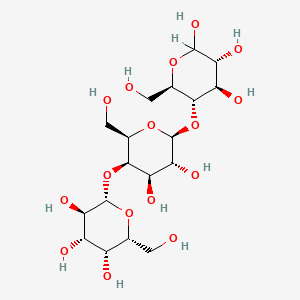![molecular formula C7H5BrN2O B1337542 3-(Bromomethyl)isoxazolo[5,4-b]pyridine CAS No. 58035-52-2](/img/structure/B1337542.png)
3-(Bromomethyl)isoxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles . One common method includes the heterocyclization of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Aplicaciones Científicas De Investigación
3-(Bromomethyl)isoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities . The isoxazole ring structure is known to interact with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
3-(Bromomethyl)isoxazolo[4,5-b]pyridine: Another isomer with a different arrangement of the isoxazole and pyridine rings.
5-Amino-3-methylisoxazole: A precursor used in the synthesis of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine.
Uniqueness: this compound is unique due to its specific arrangement of the isoxazole and pyridine rings, which imparts distinct chemical and biological properties . This compound’s bromomethyl group also provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCCDUUKPNJOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482683 |
Source


|
| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58035-52-2 |
Source


|
| Record name | 3-(Bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58035-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














